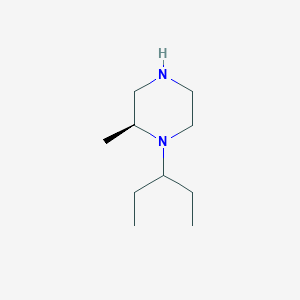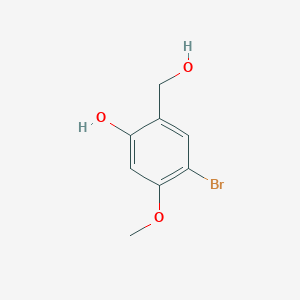
4-Bromo-2-(hydroxymethyl)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(hydroxymethyl)-5-methoxyphenol is a halogenated phenol derivative This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hydroxymethyl)-5-methoxyphenol typically involves the bromination of 2-(hydroxymethyl)-5-methoxyphenol. The reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems allows for precise addition of reagents and efficient removal of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form 4-Bromo-2-(hydroxymethyl)-5-methoxybenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-Bromo-2-(hydroxymethyl)-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(hydroxymethyl)-5-methoxyphenol involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups enhance its ability to form hydrogen bonds and interact with biological macromolecules. The bromine atom increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(hydroxymethyl)phenol
- 4-Bromo-2-methoxyphenol
- 2-(Hydroxymethyl)-5-methoxyphenol
Comparison: 4-Bromo-2-(hydroxymethyl)-5-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the phenol ring, along with a bromine atom. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group can enhance its antioxidant activity, while the bromine atom can increase its antimicrobial potency.
Propriétés
Formule moléculaire |
C8H9BrO3 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
4-bromo-2-(hydroxymethyl)-5-methoxyphenol |
InChI |
InChI=1S/C8H9BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,10-11H,4H2,1H3 |
Clé InChI |
GBPSPOXHQQIPOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)O)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


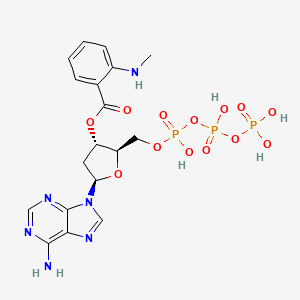
![1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B15205702.png)


![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
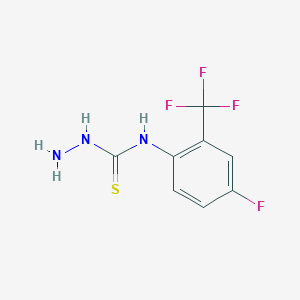
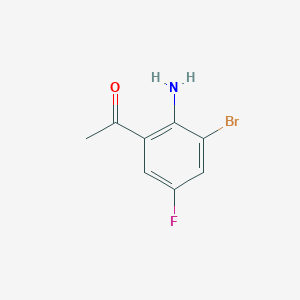
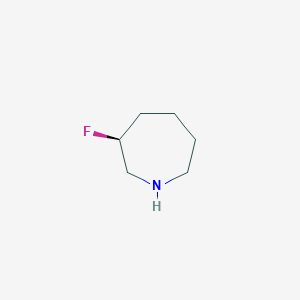
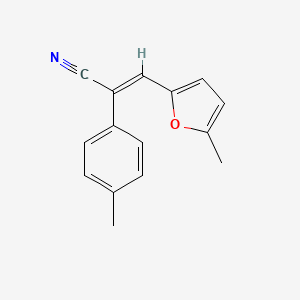
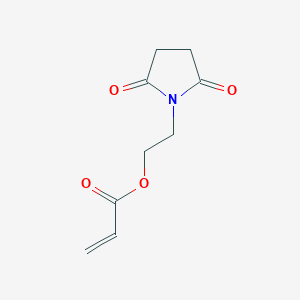
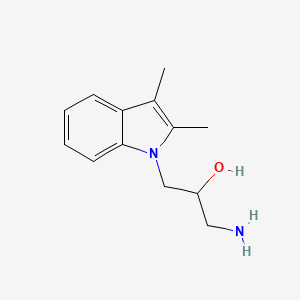
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
